molecular formula C14H9Cl4NO2 B1333045 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 338397-93-6

2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No. B1333045
CAS RN: 338397-93-6
M. Wt: 365 g/mol
InChI Key: QFLUPJLSLJIZJW-UHFFFAOYSA-N
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Description

2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone, or 2,2,2-TCP, is an organochlorine compound that has recently been studied for its potential applications in scientific research. It is classified as an alkyl ether, and is composed of a trichloroethylene backbone with a pyrrole ring attached to the central carbon. 2,2,2-TCP is a colorless, odorless, and volatile compound that is soluble in most organic solvents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound can be synthesized through various methods. For instance, the synthesis of 2-Chloro-1-(4-chlorophenyl) ethanone, a related compound, has been achieved through catalysis involving chlorobenzene and chloroacetyl chloride (Li De-liang, 2010). Another approach involves condensation reactions using phosphorus compounds (M. Kalantari, M. Islami, Z. Hassani, K. Saidi, 2006).
  • Structural Characterization : The structural characterization of similar compounds is typically done using various spectroscopic techniques like NMR, FT-IR, and X-ray diffraction. For example, a study on a penta-substituted pyrrole derivative used these methods for structure determination (Abdelhadi Louroubi et al., 2019).

Applications in Chemistry

Miscellaneous Uses

  • Antimicrobial Screening : Some derivatives of the compound have been investigated for antimicrobial properties, particularly in the synthesis of analogs of antifungal econazole (F. Corelli et al., 1985).

properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO2/c15-10-3-1-8(2-4-10)5-12(20)9-6-11(19-7-9)13(21)14(16,17)18/h1-4,6-7,19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUPJLSLJIZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151180
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338397-93-6
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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